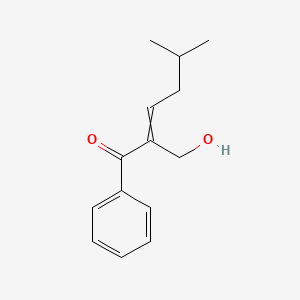
2-(Hydroxymethyl)-5-methyl-1-phenylhex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-5-methyl-1-phenylhex-2-en-1-one is an organic compound with a complex structure that includes a hydroxymethyl group, a methyl group, and a phenyl group attached to a hex-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-methyl-1-phenylhex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-(hydroxymethyl)furfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-methyl-1-phenylhex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(Hydroxymethyl)-5-methyl-1-phenylhex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-methyl-1-phenylhex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A related compound with a furan ring structure.
5-(Chloromethyl)furfural (CMF): A halogenated analog of HMF.
5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF.
Uniqueness
2-(Hydroxymethyl)-5-methyl-1-phenylhex-2-en-1-one is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
824959-97-9 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-methyl-1-phenylhex-2-en-1-one |
InChI |
InChI=1S/C14H18O2/c1-11(2)8-9-13(10-15)14(16)12-6-4-3-5-7-12/h3-7,9,11,15H,8,10H2,1-2H3 |
InChI Key |
FAHSTRRIAZWDQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=C(CO)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


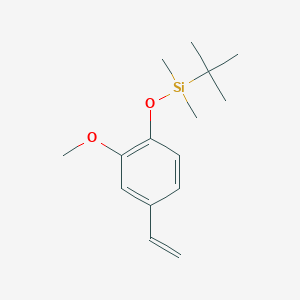
![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)
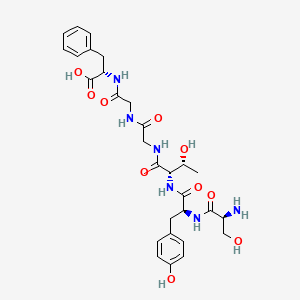
![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
![4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile](/img/structure/B14219927.png)
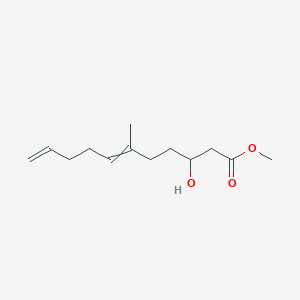
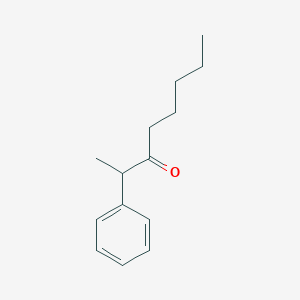
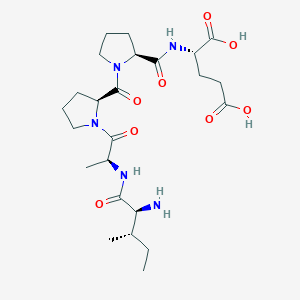
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14219966.png)

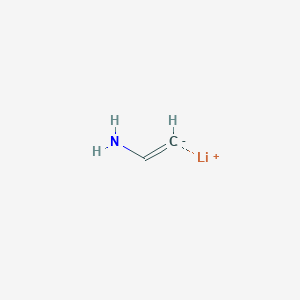
![(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate](/img/structure/B14219983.png)
